N-(4-acetylphenyl)-2-[2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl]acetamide
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Overview
Description
N-(4-ACETYLPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperidine Moiety: The quinoxaline core can be further modified by reacting with piperidine in the presence of a suitable catalyst.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxide derivatives, while reduction could lead to the formation of dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-benzylpiperidine.
Uniqueness
N-(4-ACETYLPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoxaline and piperidine derivatives.
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(2-oxo-3-piperidin-1-ylquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C23H24N4O3/c1-16(28)17-9-11-18(12-10-17)24-21(29)15-27-20-8-4-3-7-19(20)25-22(23(27)30)26-13-5-2-6-14-26/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,24,29) |
InChI Key |
QVKPUOGNYDMYES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4 |
Origin of Product |
United States |
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